2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound contains several functional groups including a piperazine ring, a thieno[3,2-d]pyrimidin-4(3H)-one moiety, and two phenyl rings, one of which is substituted with a methyl group . Piperazine is a common structural motif found in pharmaceuticals and agrochemicals, often due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the piperazine ring can participate in various reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of a piperazine ring could impact the compound’s solubility and stability .Scientific Research Applications
1. Receptor Affinity and Selectivity
The research on derivatives similar to the compound has shown that these molecules have high affinity and selectivity for certain receptors, such as the 5-HT1A receptor. For example, studies on [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives demonstrate their potential as selective ligands for 5-HT1A receptors, indicating their usefulness in designing drugs targeting the central nervous system (Modica et al., 1997).
2. Antimicrobial Activities
Another aspect of research focuses on the antimicrobial properties of related compounds. For instance, new substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Fayed et al., 2014).
3. Antitumor and Anticancer Properties
Derivatives of the compound have shown promise in anticancer research, with several studies exploring their antitumor activity. For instance, the synthesis and evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings have shown significant antimicrobial activity, hinting at their potential use in cancer therapy (Yurttaş et al., 2016).
4. Synthesis and Structural Analysis
Research also delves into the synthesis and structural analysis of these compounds, which is crucial for understanding their biological activities. For example, studies have developed methods for synthesizing and analyzing the structural and electronic properties of similar anticonvulsant drugs, providing insights into how these compounds interact with biological targets (Georges et al., 1989).
Mechanism of Action
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c1-15-3-6-17(7-4-15)19-14-31-22-21(19)26-24(27-23(22)30)29-11-9-28(10-12-29)20-13-18(25)8-5-16(20)2/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXICLUSKGPNAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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